molecular formula C9H14N2O B13106606 2-(1-Amino-2-methylpropyl)pyridin-3-ol

2-(1-Amino-2-methylpropyl)pyridin-3-ol

Cat. No.: B13106606
M. Wt: 166.22 g/mol
InChI Key: LRPBURXXSAQLJJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)pyridin-3-ol is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)pyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with 2-bromo-2-methylpropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel or cobalt ferrite can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(1-Amino-2-methylpropyl)pyridin-3-one.

    Reduction: Formation of 2-(1-Amino-2-methylpropyl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the reagent used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with similar reactivity but lacking the additional alkyl group.

    3-Hydroxypyridine: Shares the hydroxyl group but lacks the amino and alkyl substituents.

    2-(1-Amino-2-methylpropyl)pyridine: Similar structure but without the hydroxyl group.

Uniqueness

2-(1-Amino-2-methylpropyl)pyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)pyridin-3-ol

InChI

InChI=1S/C9H14N2O/c1-6(2)8(10)9-7(12)4-3-5-11-9/h3-6,8,12H,10H2,1-2H3

InChI Key

LRPBURXXSAQLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC=N1)O)N

Origin of Product

United States

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